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Wheat flour

Dough Rheology Water Absorption Grain Hardness

Wheat flour (CAS 130498-22-5) is a complex biological material derived from ground wheat endosperm, whose functional properties are governed by cultivar genetics, growing environment, and milling conditions. Unlike purified chemical reagents, wheat flour exhibits substantial quantitative variability in protein content (ranging from approximately 9% to over 15% depending on wheat class and variety), damaged starch levels, and gluten protein composition, which directly dictate its performance in food and industrial applications.

Molecular Formula C58H95N19O16
Molecular Weight 0
CAS No. 130498-22-5
Cat. No. B1176673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWheat flour
CAS130498-22-5
Molecular FormulaC58H95N19O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wheat Flour (CAS 130498-22-5) Procurement: Scientific and Industrial Differentiation Guide


Wheat flour (CAS 130498-22-5) is a complex biological material derived from ground wheat endosperm, whose functional properties are governed by cultivar genetics, growing environment, and milling conditions [1]. Unlike purified chemical reagents, wheat flour exhibits substantial quantitative variability in protein content (ranging from approximately 9% to over 15% depending on wheat class and variety), damaged starch levels, and gluten protein composition, which directly dictate its performance in food and industrial applications [2]. These inherent variabilities mean that procurement decisions cannot rely on nominal class designations alone; the specific analytical profile of a given flour lot determines its suitability for intended end-uses [3].

Why Generic Wheat Flour Substitution Fails: Critical Variability in Wheat Flour Procurement


Generic substitution of wheat flour based solely on protein content or wheat class designation fails because flour functionality is determined by multiple interacting variables that are not captured by a single specification [1]. Farinograph water absorption, for instance, is primarily driven by damaged starch content rather than protein content, meaning two flours with identical protein levels can exhibit markedly different hydration requirements and dough handling properties [2]. Similarly, gluten quality—as reflected in the gliadin-to-glutenin ratio and gluten index—varies substantially among cultivars even within the same wheat class, directly affecting dough extensibility, mixing tolerance, and final product volume [3]. The quantitative evidence below demonstrates that selecting a wheat flour with precisely characterized analytical parameters is essential for reproducible process control and product quality.

Quantitative Differentiation Evidence for Wheat Flour: Comparator-Based Selection Data


Hard vs. Soft Wheat Flour: Farinograph Water Absorption Differential

Hard wheat (HW) varieties exhibit significantly higher farinograph water absorption compared to extraordinarily soft (Ex-SW) wheat varieties, driven primarily by elevated damaged starch content [1]. This differentiation is critical for formulators who must adjust hydration levels based on flour selection; substituting a soft wheat flour for a hard wheat flour without recipe adjustment will result in improper dough consistency and compromised processing performance [2].

Dough Rheology Water Absorption Grain Hardness

White Flour vs. Whole Wheat Flour: Water Absorption and Starch Retrogradation Comparison

Whole wheat flour (WWF) exhibits substantially higher water absorption than refined white flour from the same wheat source, while demonstrating reduced starch retrogradation [1]. This dual effect arises from the presence of bran particles, which absorb additional water and interfere with starch reassociation during cooling. For procurement decisions involving the transition from white to whole wheat formulations, these quantitative differences necessitate recipe reformulation [2].

Whole Wheat Water Absorption Starch Retrogradation

Particle Size Effect on Whole Wheat Flour Baking Performance: Medium vs. Fine Bran

Within whole wheat flour systems, bran particle size significantly modulates baking performance. Medium-sized bran particles (315–363 μm) yield bread with larger specific loaf volume and softer crumb texture compared to fine bran particles, which produce denser, harder bread with darker crumb color [1]. This finding contradicts the intuitive assumption that finer grinding universally improves product quality and has direct implications for flour specification in whole wheat bakery procurement [2].

Particle Size Baking Quality Bread Volume

Damaged Starch as Primary Predictor of Farinograph Water Absorption

Statistical analysis of flour components reveals that damaged starch content is the strongest single predictor variable for farinograph water absorption, surpassing protein content in predictive power [1]. However, this relationship does not extend to baking absorption, where gluten/protein content becomes the dominant explanatory factor [2]. This divergence means that two flours with identical protein content can exhibit substantially different farinograph absorption profiles if their damaged starch levels differ due to milling conditions or wheat hardness.

Damaged Starch Water Absorption Milling Quality

Canada Western Red Spring vs. Canada Western Soft White Spring: Protein and Gluten Index Comparison

Authoritative harvest quality data from the Canadian Grain Commission (2023) provides directly comparable quantitative profiles for two major commercially traded wheat classes [1][2]. Canada Western Red Spring (CWRS) wheat, a hard wheat class, exhibits substantially higher mean protein content and is characterized by strong, extensible dough properties ideal for high-volume pan bread [1]. In contrast, Canada Western Soft White Spring (CWSWS) wheat, a soft wheat class, displays lower protein content and distinct dough properties suitable for cookies, crackers, and flatbreads [2].

Wheat Class Protein Content Gluten Index

Evidence-Backed Application Scenarios for Wheat Flour (CAS 130498-22-5) Procurement


High-Volume Pan Bread Production: Hard Red Spring Wheat Flour Selection

For industrial high-volume pan bread production, Canada Western Red Spring (CWRS) wheat flour is indicated based on its mean protein content of 13.8% and strong yet extensible dough properties [1]. The high protein content and robust gluten network support gas retention during fermentation and oven spring, producing the loaf volume required for commercial pan bread. Procurement should specify CWRS or equivalent hard red spring wheat classes with verified protein content ≥13% and farinograph stability ≥8 minutes.

Cookies, Crackers, and Tender Pastries: Soft Wheat Flour Specification

For cookies, crackers, and tender baked goods where excessive gluten development would impair desired texture, Canada Western Soft White Spring (CWSWS) or equivalent soft wheat flour is indicated [2]. With flour protein content of 10.5% and wet gluten content of 30.5% (74% extraction), this class provides sufficient cohesion for dough handling while limiting gluten network formation. Procurement should verify protein content ≤11% and specify particle size index consistent with soft wheat milling characteristics.

Whole Wheat Bread with Optimized Texture: Medium Bran Particle Size Selection

For whole wheat bread production, flour milled to produce medium bran particle size (315–363 μm) yields superior product quality compared to flour with finer bran [3]. Evidence demonstrates that medium-sized bran produces bread with larger specific loaf volume, softer crumb, and lighter color than fine bran, which produces denser, harder, darker bread. Procurement specifications for whole wheat flour intended for bread should include a bran particle size requirement in the medium range (∼300–400 μm) rather than defaulting to the finest available grind.

Formulation with High Hydration Requirements: Damaged Starch Specification

For dough systems requiring high water absorption—such as certain artisan breads or high-moisture extruded products—flour specifications should include damaged starch content in addition to protein content [4]. Damaged starch is the strongest single predictor of farinograph water absorption, and selecting hard wheat flour with elevated damaged starch (typically 6–9%) will increase dough hydration capacity independently of protein level. Conversely, for applications requiring low water absorption (e.g., wafer batters, certain coatings), soft wheat flour with low damaged starch (typically 3–4%) is indicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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